5-Cyano-3,4-dimethylthiophene-2-carboxamide
Overview
Description
5-Cyano-3,4-dimethylthiophene-2-carboxamide is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3,4-dimethylthiophene-2-carboxamide typically involves the condensation of 3,4-dimethylthiophene-2-carboxylic acid with cyanamide under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-3,4-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives .
Scientific Research Applications
5-Cyano-3,4-dimethylthiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Materials Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential biological activity.
Mechanism of Action
The mechanism of action of 5-Cyano-3,4-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyano-3,4-dimethylthiophene-2-carboxamide include:
- 3,4-Dimethylthiophene-2-carboxamide
- 5-Cyano-2-methylthiophene-3-carboxamide
- 5-Cyano-3-methylthiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and carboxamide groups enhances its reactivity and potential for forming diverse derivatives with unique biological activities .
Properties
IUPAC Name |
5-cyano-3,4-dimethylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-4-5(2)7(8(10)11)12-6(4)3-9/h1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOIWRFVVMDMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384428 | |
Record name | 5-cyano-3,4-dimethylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70541-97-8 | |
Record name | 5-cyano-3,4-dimethylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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